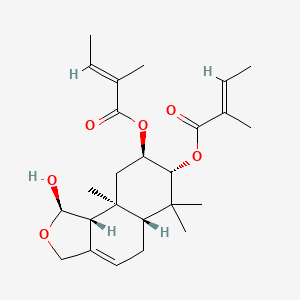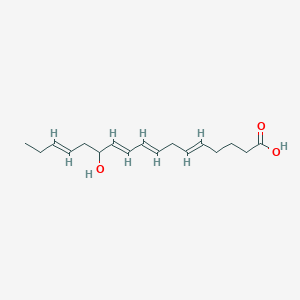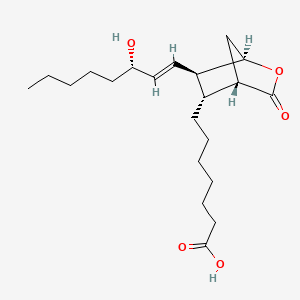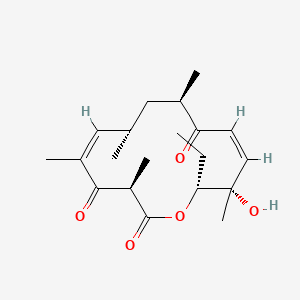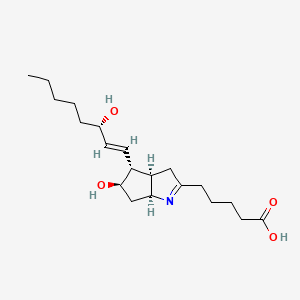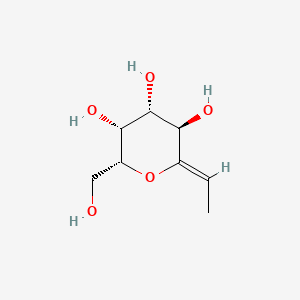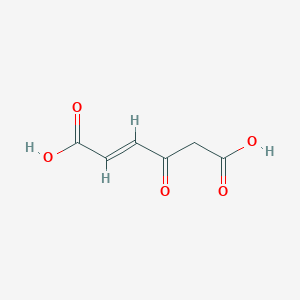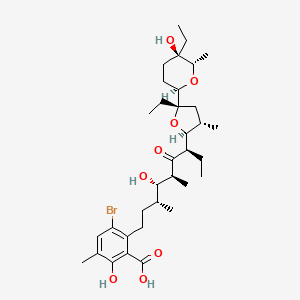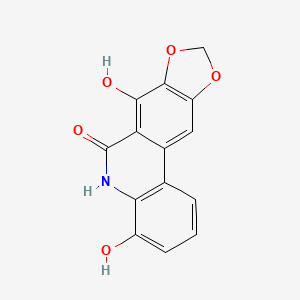
Narciprimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Narciprimine is a natural product found in Lycoris sanguinea with data available.
Scientific Research Applications
Acetylcholinesterase Inhibitory Activity
Narciprimine, isolated from Cyrtanthus contractus, exhibits micromolar inhibitory activity against acetylcholinesterase (AChE), significant in the progression of neurodegeneration associated with Alzheimer's disease. This finding from the Amaryllidaceae family plants is notable for its implications in treating mental illness and age-related dementia (Nair, Aremu, & van Staden, 2011).
Biological Properties
Narciprimine, identified in several genera like Cyrtanthus, Galanthus, and Lycoris, is known for its cytotoxic, anticancer, and anticholinesterase activities. This rare alkaloid's diverse pharmacological properties, particularly its potential in cancer therapy, underline its significance in medicinal research (Boshra, Fahim, & Desouky, 2021).
Impact on Tumor Cell Killing and Topoisomerase Activity
In research focusing on anti-cancer activities, narciprimine demonstrated efficacy in DNA topoisomerase reactions, indicating its potential as a chemotherapeutic drug. Its topoisomerase-interfering ability aligns with cytostatic assays in various cancer cell lines, contributing to drug-development studies (Sarikaya et al., 2012).
Apoptosis-Inducing Effects
The apoptosis-inducing effects of narciprimine have been observed in studies related to the Amaryllidaceae family's alkaloids. Its potential in specific anti-proliferative agents targeting apoptosis in cancer cells further emphasizes its medicinal value (Nair, Rárová, Strnad, Bastida, & van Staden, 2012).
Structural Analysis
There has been significant research into the structural analysis and revision of narciprimine's structure, contributing to a better understanding of its chemical properties and potential applications in drug synthesis and medicinal chemistry (Mondon & Krohn, 1970).
properties
Molecular Formula |
C14H9NO5 |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
4,7-dihydroxy-5H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H9NO5/c16-8-3-1-2-6-7-4-9-13(20-5-19-9)12(17)10(7)14(18)15-11(6)8/h1-4,16-17H,5H2,(H,15,18) |
InChI Key |
PEOASDPEDCJOME-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C(C(=CC=C4)O)NC3=O)O |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C(C(=CC=C4)O)NC3=O)O |
synonyms |
narciprimine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,7S)-2-[(7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1239335.png)
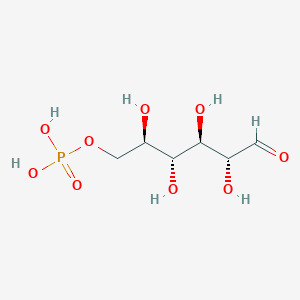
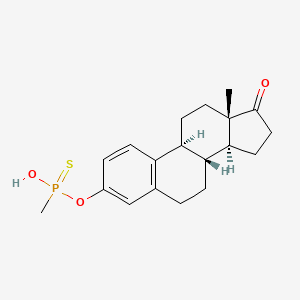
![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)
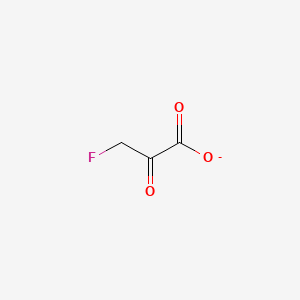
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)
